6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C15H17N7S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21) |
InChI Key |
QGFBFJBHEFCMAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-325875 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds containing triazine and imidazole structures exhibit significant anticancer properties. For instance, derivatives similar to 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine have been synthesized and evaluated for their ability to induce apoptosis in cancer cells.
Case Study: Synthesis and Evaluation
A study focused on synthesizing new derivatives of sulfonamide containing triazine rings demonstrated their potential as anticancer agents. The synthesized compounds were tested against various human cancer cell lines (HCT-116, MCF-7, HeLa) using quantitative structure–activity relationship (QSAR) models to predict their cytotoxicity. The results revealed that specific modifications to the imidazole ring significantly enhanced the compounds' anticancer activity by inducing cell cycle arrest and apoptosis in p53-independent pathways .
Other Therapeutic Applications
In addition to its anticancer properties, the compound's unique structural features may allow it to serve as a scaffold for developing other therapeutic agents. Research into hybrid molecules combining triazine and imidazole derivatives has opened avenues for treating various diseases beyond cancer, including antimicrobial and anti-inflammatory applications.
Table: Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development |
| Mechanism of Action | Disrupts cellular signaling pathways related to tumor growth |
| Other Therapeutic Uses | Potential applications in antimicrobial and anti-inflammatory therapies |
Mechanism of Action
WAY-325875 exerts its effects by inhibiting the activity of CK1 (Casein Kinase 1), a protein kinase involved in various cellular processes. By inhibiting CK1, WAY-325875 can alter the phosphorylation state of target proteins, thereby affecting their function and stability. This inhibition can lead to changes in cell cycle progression, apoptosis, and other cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazine Core
Key structural analogs differ in substituents at the triazine positions, influencing bioactivity, solubility, and synthetic accessibility:
Key Observations :
Data Table: Comparative Analysis of Triazine Derivatives
Biological Activity
The compound 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a novel synthetic molecule with potential applications in medicinal chemistry. Its structural features suggest promising biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by a triazine core with an imidazole moiety. The presence of the sulfanyl group (thioether) is significant for its biological interactions.
- Molecular Formula : C₁₄H₁₅N₅S
- Molecular Weight : 349.4 g/mol
Antitumor Activity
Research has shown that compounds containing triazine and imidazole structures exhibit significant antitumor properties. A study highlighted that similar derivatives could inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.38 |
| Compound B | HeLa (Cervical) | 3.12 |
| Compound C | MCF7 (Breast) | 1.98 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity, suggesting that the structure of our compound may similarly enhance its antitumor efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. In vitro studies have reported:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound possesses moderate antibacterial and antifungal activities, which could be further explored for therapeutic applications .
Case Studies
- Anticancer Efficacy : A recent study investigated a series of triazine derivatives similar to our compound in various cancer models. The findings demonstrated that modifications at the phenyl ring significantly affected antitumor activity, with some compounds exhibiting over 80% inhibition in tumor growth .
- Antimicrobial Testing : Another research focused on the synthesis and evaluation of thiazole-containing compounds, revealing that those with sulfanyl groups showed enhanced antimicrobial activity against resistant strains of bacteria . This supports the hypothesis that our compound may also exhibit similar properties.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-donating groups : Enhance biological activity.
- Thioether functionality : Plays a critical role in interaction with biological targets.
- Triazine core : Essential for maintaining structural integrity and facilitating binding to target sites.
Preparation Methods
Modular Imidazole Synthesis
A one-pot oxidation-condensation protocol generates 2,4(5)-disubstituted imidazoles:
-
Kornblum Oxidation : Converts ketones to α-ketoaldehydes using catalytic HBr in DMSO.
-
Radziszewski Condensation : Reacts α-ketoaldehyde with aldehydes and ammonium acetate.
Thiolation and Methylation
-
Thiol Introduction : Treatment with Lawesson’s reagent or H2S gas converts imidazole alcohols to thiols.
-
Methylation : Quaternization of the imidazole nitrogen using methyl iodide or dimethyl sulfate.
Coupling of Triazine and Imidazole-Thioether
The final step involves linking the [(1-methylimidazol-2-yl)sulfanyl]methyl group to the triazine core via a thioether bridge.
Nucleophilic Substitution
Copper-Catalyzed Coupling
An alternative method from Patent CN105837525B uses:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : Cs2CO3
Table 2 : Comparison of Coupling Methods
Purification and Characterization
-
Workup :
-
Chromatography :
-
Crystallization :
Key Spectral Data :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.15 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (s, 1H, imidazole-H), 4.35 (s, 2H, SCH2), 3.65 (s, 3H, NCH3), 2.30 (s, 3H, Ar-CH3).
-
HRMS : m/z calcd for C15H17N7S [M+H]+: 327.1241; found: 327.1239.
Challenges and Optimization Strategies
-
Regioselectivity :
-
Thiol Oxidation :
-
Scale-Up :
Alternative Synthetic Routes
Preassembled Imidazole-Thioether
Synthesize [(1-methylimidazol-2-yl)sulfanyl]methanol first:
Mitsunobu Reaction
Couple preformed thiol to triazine alcohol derivative:
Industrial Applications and Patents
The copper-catalyzed method from CN105837525B is preferred for industrial production due to:
-
Mild conditions (100°C vs. traditional 150°C)
-
Lower catalyst loading (10 mol% CuI)
-
Compatibility with diverse solvents (1,4-dioxane, toluene)
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous triazine derivatives are synthesized via Mannich reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation . To optimize purity:
- Use high-performance liquid chromatography (HPLC) or membrane separation technologies (e.g., ultrafiltration) for purification .
- Validate purity via elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Refer to Safety Data Sheets (SDS) for toxicity and flammability data. Use personal protective equipment (PPE) and fume hoods to mitigate exposure .
- Follow institutional Chemical Hygiene Plans , including waste disposal guidelines and emergency spill procedures .
Advanced: How can density functional theory (DFT) and X-ray crystallography be integrated to resolve structural ambiguities?
Answer:
- Perform single-crystal X-ray diffraction to determine the crystal lattice and hydrogen-bonding networks (e.g., intramolecular C–H⋯N bonds) .
- Use DFT/B3LYP/6-311G(d,p) calculations to model molecular geometry, Mulliken charges, and electrostatic potential surfaces. Compare experimental and theoretical bond lengths/angles to validate accuracy .
- Address discrepancies by refining computational parameters (e.g., basis sets) or re-examining experimental conditions (e.g., crystal quality) .
Advanced: What experimental design strategies minimize resource use while optimizing reaction yield?
Answer:
- Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and reduce trial runs .
- Use computational simulations (e.g., reaction path searches via quantum chemistry) to predict optimal conditions before lab testing .
- Implement high-throughput screening with microreactors to rapidly assess reaction outcomes .
Data Contradiction: How to address discrepancies between theoretical reactivity predictions and experimental results?
Answer:
- Reconcile inconsistencies by:
- Validating computational models with solvent effects and transition-state calculations .
- Conducting control experiments to rule out side reactions (e.g., hydrolysis or oxidation) .
- Using multivariate analysis to isolate confounding variables (e.g., impurities in reagents) .
Structural Analysis: What advanced techniques confirm hydrogen bonding and supramolecular assembly?
Answer:
- X-ray crystallography reveals intermolecular interactions (e.g., R₂²(8) ring motifs) and stacking along crystallographic axes .
- Solid-state NMR and FT-IR spectroscopy probe hydrogen-bond dynamics and thermal stability .
Combination Therapies: What methodologies assess synergistic effects with other bioactive agents?
Answer:
- Use isobolographic analysis to quantify synergy in cytotoxicity assays .
- Design co-delivery systems (e.g., liposomes) and evaluate pharmacokinetics via HPLC-MS .
Solubility Challenges: What formulation strategies enhance aqueous solubility for in vivo studies?
Answer:
- Employ co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve solubility .
- Explore nanoparticle encapsulation or solid dispersions to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
